DeAla Isobaric Tags: Quantified Improvement in Peptide Fragmentation and Identification Over DiLeu Tags
In a direct head-to-head comparison using Orbitrap MS/MS, peptides labeled with the diethylalanine-based DeAla reagent generated a higher abundance of backbone fragmentation ions and superior XCorr values relative to peptides labeled with the structurally simpler N,N-dimethyl leucine (DiLeu) tag [1]. The DeAla reagent also achieved baseline resolution for 13-plex multiplexing without increasing structural complexity, a performance threshold not attained by the comparator DiLeu system under equivalent conditions.
| Evidence Dimension | Peptide fragmentation efficiency and protein identification score (XCorr) |
|---|---|
| Target Compound Data | DeAla-labeled peptides: higher backbone fragmentation ion counts; higher XCorr values (specific numeric values available in full text). |
| Comparator Or Baseline | N,N-Dimethyl leucine (DiLeu)-labeled peptides: lower backbone fragmentation ion counts; lower XCorr values. |
| Quantified Difference | DeAla outperformed DiLeu in peptide and protein identification metrics; 13-plex multiplexing achieved with baseline resolution. |
| Conditions | Orbitrap MS/MS acquisition at 60k resolution; comparative proteomic analysis of two cancer cell lines. |
Why This Matters
For proteomics core facilities and research groups evaluating isobaric labeling reagents, the quantitatively superior fragmentation and higher multiplexing capacity of DeAla justify selecting the (S)-2-amino-3-ethylpentanoic acid-derived DeAla scaffold over DiLeu-based alternatives for complex quantitative studies.
- [1] Liu, P.-K.; Gu, T.-J.; Xu, S.; Nassar, A.; Wang, Z.; Chiang, H.-Y.; Wang, D.; Li, L. 13-Plex DeAla Isobaric Reagents for High-Throughput Proteome Quantification. Anal. Chem. 2025. View Source
